molecular formula C19H17N3O3S B12452365 4-{[(3-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide

4-{[(3-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12452365
M. Wt: 367.4 g/mol
InChI Key: OFLZEQAJULWMFC-UHFFFAOYSA-N
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Description

4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 3-methylphenoxy group, an acetamido group, and a thiazolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 3-methylphenoxyacetyl chloride: This is achieved by reacting 3-methylphenol with acetyl chloride in the presence of a base such as pyridine.

    Acylation of 2-aminobenzamide: The 3-methylphenoxyacetyl chloride is then reacted with 2-aminobenzamide to form the intermediate 4-[2-(3-methylphenoxy)acetamido]benzamide.

    Thiazole ring formation: The intermediate is then reacted with a thiazole derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and thiazolyl groups.

    Reduction: Reduced derivatives of the acetamido and thiazolyl groups.

    Substitution: Substituted derivatives at the acetamido and thiazolyl groups.

Scientific Research Applications

4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE: can be compared with other benzamide derivatives and thiazole-containing compounds.

    Benzamides: Compounds with similar benzamide cores but different substituents.

    Thiazoles: Compounds with thiazole rings but different functional groups.

Uniqueness

  • The unique combination of the 3-methylphenoxy, acetamido, and thiazolyl groups in 4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE distinguishes it from other similar compounds.
  • Its specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

4-[[2-(3-methylphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C19H17N3O3S/c1-13-3-2-4-16(11-13)25-12-17(23)21-15-7-5-14(6-8-15)18(24)22-19-20-9-10-26-19/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24)

InChI Key

OFLZEQAJULWMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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